Adipic acid-13C2 (CAS 133954-44-6), typically labeled at the 1 and 6 carbonyl positions, is a premium stable isotope-labeled dicarboxylic acid with a molecular weight of 148.13 g/mol . As a critical industrial monomer for polyamides and a key endogenous biomarker for fatty acid oxidation disorders, its accurate quantification is essential for both materials science and clinical diagnostics [1]. By incorporating two carbon-13 atoms, this compound provides a precise +2 Da mass shift while maintaining the exact physicochemical properties, lipophilicity, and chemical reactivity of native adipic acid. This makes it an optimal internal standard for mass spectrometry and a precision structural tracer for high-stakes analytical workflows where generic substitutes fail .
Substituting Adipic acid-13C2 with unlabeled adipic acid in bioanalysis is unviable due to the inability to differentiate spiked standards from endogenous baseline levels in complex matrices [1]. While deuterated alternatives (such as adipic acid-d4 or -d10) are often procured as lower-cost substitutes, they suffer from the chromatographic 'isotope effect' in reversed-phase liquid chromatography (LC), leading to retention time shifts that decouple the standard from the analyte's exact ion suppression window . Furthermore, deuterons—particularly those at the alpha-carbon positions—are susceptible to hydrogen-deuterium (H/D) exchange during harsh acidic or basic derivatization steps for GC-MS, which irreversibly compromises quantitative accuracy and isotopic purity[1].
In reversed-phase LC-MS/MS workflows, carbon-13 labeled standards exhibit negligible retention time shifts compared to their native counterparts, whereas deuterated standards often elute earlier due to the lower lipophilicity of C-D bonds [1]. Adipic acid-13C2 co-elutes perfectly with native adipic acid (ΔRT < 0.01 min), ensuring that both the standard and the target analyte experience the exact same matrix suppression or enhancement effects in the mass spectrometer source .
| Evidence Dimension | Chromatographic retention time shift (ΔRT) vs. native compound |
| Target Compound Data | ΔRT < 0.01 min (perfect co-elution) |
| Comparator Or Baseline | Adipic acid-d4 (ΔRT ≈ 0.05–0.15 min shift) |
| Quantified Difference | >90% reduction in retention time deviation |
| Conditions | Reversed-phase LC-MS/MS in complex biological matrices |
Guarantees identical ionization conditions for the standard and analyte, eliminating matrix-induced quantification errors in clinical screening.
Sample preparation for GC-MS often requires harsh esterification (e.g., using BF3/methanol or silylation reagents at elevated temperatures). Under these conditions, alpha-protons in carboxylic acids can undergo H/D exchange, leading to a loss of isotopic purity in deuterated standards [1]. The 13C labels in Adipic acid-1,6-13C2 are covalently locked within the carbon skeleton, yielding 0% isotopic exchange and maintaining its 99 atom % 13C purity regardless of the derivatization pH or temperature .
| Evidence Dimension | Isotopic label loss during acidic/basic esterification |
| Target Compound Data | 0% label loss (stable carbon skeleton) |
| Comparator Or Baseline | Adipic acid-d4 (up to 5-10% H/D exchange at alpha positions) |
| Quantified Difference | Absolute preservation of isotopic purity |
| Conditions | Esterification/derivatization for GC-MS analysis |
Prevents signal degradation and quantitative bias during aggressive sample preparation workflows.
When tracing the structural evolution, cross-linking, or degradation of Nylon 6,6, solid-state 13C NMR is a primary analytical tool. Unlabeled adipic acid relies on the natural abundance of 13C (~1.1%), requiring excessively long acquisition times to achieve a workable signal-to-noise ratio [1]. By utilizing Adipic acid-1,6-13C2 (99 atom % 13C), researchers achieve a roughly 90-fold enhancement in signal intensity specifically at the critical carbonyl/amide carbon positions, allowing for rapid and high-contrast structural elucidation .
| Evidence Dimension | 13C NMR signal intensity at carbonyl positions |
| Target Compound Data | 99% isotopic abundance (~90x signal enhancement) |
| Comparator Or Baseline | Unlabeled Adipic acid (~1.1% natural 13C abundance) |
| Quantified Difference | ~90-fold increase in specific signal sensitivity |
| Conditions | Solid-state 13C NMR of synthesized polyamides (e.g., Nylon 6,6) |
Dramatically reduces NMR instrument time and enables the detection of low-concentration degradation products in polymer matrices.
For routine mass spectrometry, the internal standard must have a sufficient mass shift to avoid interference from the natural isotopic envelope of the target analyte. Native adipic acid has an M+2 natural abundance of approximately 1%. Adipic acid-13C2 provides a +2.0067 Da mass shift, which is entirely sufficient to clear this M+2 background[1]. Procuring the fully labeled Adipic acid-13C6 offers a +6 Da shift but at a significantly higher cost per milligram, making the 13C2 variant the most cost-efficient choice that still meets strict quantitative validation criteria [2].
| Evidence Dimension | Mass shift vs. procurement cost efficiency |
| Target Compound Data | +2 Da shift (sufficient to clear ~1% M+2 natural interference) |
| Comparator Or Baseline | Adipic acid-13C6 (+6 Da shift, significantly higher cost) |
| Quantified Difference | Equivalent quantitative clearance at a lower procurement cost |
| Conditions | High-throughput LC-MS/MS or GC-MS screening |
Optimizes laboratory budgets by providing the necessary mass resolution without overpaying for unnecessary additional heavy isotopes.
Adipic acid is a primary biomarker for fatty acid oxidation disorders, including medium-chain acyl-CoA dehydrogenase deficiency (MCADD). Adipic acid-13C2 is the optimal internal standard for LC-MS/MS clinical screening, as its perfect co-elution ensures accurate absolute quantification in complex biological matrices like urine or plasma, free from the retention time shifts associated with deuterated analogs .
In materials science, Adipic acid-1,6-13C2 is utilized as a labeled monomer to synthesize Nylon 6,6 and polyurethanes. The 99 atom % 13C enrichment at the reactive carbonyl sites allows researchers to use solid-state NMR to rapidly track amide bond formation, polymer cross-linking, and thermal degradation mechanisms with a 90-fold signal enhancement over unlabeled materials .
When profiling natural organic matter in environmental and geochemical studies, distinguishing exogenous tracers from high endogenous background levels is challenging. Adipic acid-13C2 serves as a highly stable, non-exchangeable surrogate standard for GC-MS and LC-MS environmental assays, maintaining its isotopic integrity even during aggressive extraction and derivatization protocols.
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